molecular formula C5H5ClN2O2 B1166227 (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime CAS No. 109627-62-5

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime

Cat. No. B1166227
CAS RN: 109627-62-5
InChI Key:
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Description

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime, also known as ClIOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime exerts its biological effects through the inhibition of various enzymes and proteins, including matrix metalloproteinases, cyclooxygenases, and protein tyrosine kinases. It also induces apoptosis, inhibits cell proliferation, and modulates the immune system, making it a potent therapeutic agent.
Biochemical and physiological effects:
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the modulation of the immune response. It has also been found to induce oxidative stress and DNA damage, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several advantages for lab experiments, including its low toxicity and high stability. However, its limited solubility in aqueous solutions and potential for oxidation may pose challenges in certain experimental settings.

Future Directions

There are several future directions for (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime research, including the development of novel synthetic methods to improve its yield and purity, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the exploration of its mechanisms of action at the molecular level. Additionally, the development of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime-based drugs for the treatment of various diseases, including cancer and viral infections, holds great promise for the future.
Conclusion:
In conclusion, (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a promising chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its anticancer, antiviral, and antibacterial activities, as well as its low toxicity and high stability, make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications, but the future looks bright for this promising compound.

Synthesis Methods

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime can be synthesized through a variety of methods, including the reaction between 3-chloroisoxazole and hydroxylamine hydrochloride in the presence of sodium carbonate. Other methods involve the reaction between 3-chloroisoxazole and hydroxylamine-O-sulfonic acid or the reaction between 3-chloroisoxazole and hydroxylamine-O-sulfonic acid in the presence of an oxidizing agent.

Scientific Research Applications

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development.

properties

IUPAC Name

(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMFGFUQHFUPF-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(ON=C1Cl)C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime

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